3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile
Overview
Description
Scientific Research Applications
Scientific Research Applications of Structurally or Functionally Related Compounds
1. Mechanisms for the Formation of NH3 and N2H4
Research involving similar complex compounds has explored the reaction mechanisms of Fe-based complexes in the formation of ammonia and hydrazine. A study by Tyler (2015) reviewed the protonation reaction of Fe complexes, suggesting symmetric protonation pathways are favorable in ammonia formation, which has implications for understanding nitrogen fixation processes (Tyler, 2015).
2. Industrial Applications of Amino-1,2,4-triazoles
Nazarov et al. (2021) reviewed the industrial use of 3- and 4-amino-1,2,4-triazoles, highlighting their significance in producing pharmaceuticals, dyes, and high-energy materials. These compounds' versatility underscores the potential for structurally similar compounds in various industrial applications (Nazarov et al., 2021).
3. Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The synthesis of cyclic β-amino acids and their further functionalization towards novel molecular entities are significant in drug research. Kiss et al. (2018) discussed the use of metathesis reactions in creating alicyclic β-amino acids, highlighting the role of chemical synthesis in generating biologically active compounds (Kiss et al., 2018).
4. Biological and Pharmacological Activities of Pyrazine Derivatives
Ferreira and Kaiser (2012) provided a comprehensive review of pyrazine derivatives' pharmacological effects, including antibacterial, antifungal, and anticancer activities. This review suggests the broad potential of pyrazine derivatives in therapeutic applications, highlighting the importance of heterocyclic compounds in medicinal chemistry (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
3-(3-methoxypropylamino)-5,6-dimethylpyridazine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-16-3/h4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFBHNPTYWJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCOC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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